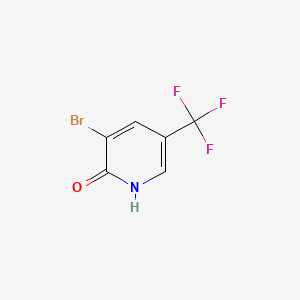

3-溴-5-(三氟甲基)吡啶-2-醇

描述

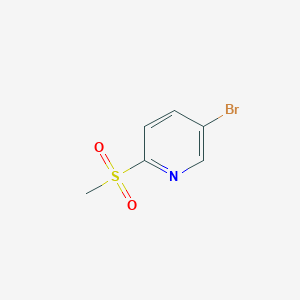

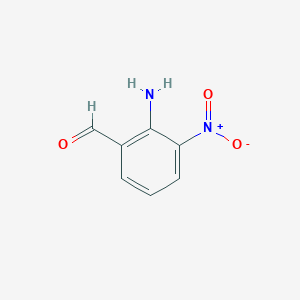

The compound 3-Bromo-5-(trifluoromethyl)pyridin-2-ol is a brominated and trifluoromethylated pyridine derivative. Pyridine derivatives are of significant interest in the field of organic chemistry due to their utility as intermediates in the synthesis of various biologically active compounds and materials with unique physical properties. The presence of a trifluoromethyl group can impart unique electronic and steric effects, which can be exploited in various chemical reactions and applications.

Synthesis Analysis

The synthesis of poly-substituted pyridines, including those with trifluoromethyl groups, can be achieved through various methods. A novel strategy for the synthesis of such compounds involves the tandem C-F bond cleavage protocol, which allows for the formation of 3-trifluoromethyl pyridines under noble metal-free conditions, as described in the synthesis of poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines . This method is a valuable addition to the toolkit for synthesizing pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be studied using techniques such as X-ray diffraction (XRD) and density functional theory (DFT). For instance, the crystal structure and hydrogen bonding of 3-trifluoroacetyloxime substituted pyridine derivatives have been investigated, providing insights into the structural features of such compounds . Similarly, the molecular structure of 3-bromo-5-(2,5-difluorophenyl)pyridine has been characterized by XRD and DFT, showing good correspondence between experimental and theoretical data .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including carbon-carbon coupling, which is essential for the synthesis of complex organic molecules. The synthesis of novel pyridine derivatives through carbon-carbon coupling has been demonstrated, and their reactivity has been explored through molecular electrostatic potential mapping . Additionally, the regioselective synthesis of pyridyl selenium compounds from bromopyridines using bromine-magnesium exchange highlights the versatility of pyridine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by substituents such as bromine and trifluoromethyl groups. For example, the nonlinear optical properties of certain pyridine derivatives have been computed and found to be greater than those of urea, indicating potential applications in materials science . The crystal structure analysis of pyridine derivatives also reveals information about hydrogen bonding networks and π-stacking interactions, which are important for understanding the solid-state properties of these compounds .

科学研究应用

光谱和光学研究

3-溴-5-(三氟甲基)吡啶-2-醇及其相关化合物已被广泛研究其光谱和光学性质。例如,一个相关化合物,5-溴-2-(三氟甲基)吡啶,已经通过傅里叶变换红外(FT-IR)和核磁共振(NMR)光谱技术进行了表征。这项研究对于理解这些化合物的结构和电子性质至关重要,这对于各种科学应用,如材料科学和化学合成(Vural & Kara, 2017),具有重要意义。

化学合成和官能化

像3-溴-5-(三氟甲基)吡啶-2-醇这样的化合物的化学合成和官能化在有机化学中具有重要意义。研究表明这些化合物具有潜力经历各种化学转化。例如,与目标化合物密切相关的氯、溴和碘(三氟甲基)吡啶已成功转化为羧酸,并且可以选择性去质子化和羧化(Cottet et al., 2004)。这些过程对于为制药和农药创造各种衍生物至关重要。

微波辅助合成

创新的合成方法涉及微波辅助合成已被应用于类似化合物。这种技术已被用于合成新型双(三氟甲基)苯基-三唑-吡啶杂化类似物,从与3-溴-5-(三氟甲基)吡啶-2-醇密切相关的前体开始(Jha & Ramarao, 2017)。这种方法对于加速化学反应并提高合成过程的效率具有重要意义。

生物评价

在关注非药物相关应用的同时,值得注意的是类似于3-溴-5-(三氟甲基)吡啶-2-醇的化合物已被评估其生物活性,包括抗微生物性。例如,某些衍生物已显示出对细菌和真菌菌株的潜在活性,突显了这些化合物在生物化学和环境科学等领域的广泛适用性(Jha & Ramarao, 2017)。

安全和危害

“3-Bromo-5-(trifluoromethyl)pyridin-2-ol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is harmful by inhalation, in contact with skin, and if swallowed .

Relevant Papers The relevant papers retrieved include a paper on the synthesis and application of trifluoromethylpyridines , and a paper on the oxyfunctionalization of pyridine derivatives . These papers provide valuable insights into the synthesis, application, and chemical reactions of “3-Bromo-5-(trifluoromethyl)pyridin-2-ol” and related compounds.

属性

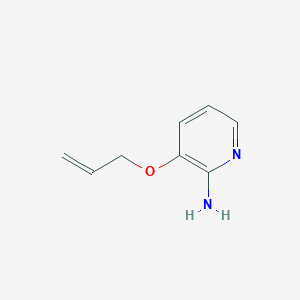

IUPAC Name |

3-bromo-5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHKLLYQUQPOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542095 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(trifluoromethyl)pyridin-2-ol | |

CAS RN |

76041-73-1 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)

![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)